Physicochemical Property Comparison: Enhanced Hydrophilicity and PSA for FBDD
The target compound 4-(hydroxymethyl)oxane-4-carboxylic acid exhibits an XLogP3-AA value of -0.8 and a topological polar surface area (TPSA) of 66.8 Ų [1]. In contrast, the 4-methyl analog (4-methyltetrahydro-2H-pyran-4-carboxylic acid, CAS 233276-38-5) has a higher predicted XLogP of 0.72 and a TPSA of 46.5 Ų [2]. This difference translates to a 20.3 Ų increase in TPSA and a substantial reduction in lipophilicity for the target compound, properties that are highly desirable in fragment-based drug discovery for improving solubility and ligand efficiency metrics [3].
| Evidence Dimension | Lipophilicity (XLogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP: -0.8; TPSA: 66.8 Ų |
| Comparator Or Baseline | 4-methyltetrahydro-2H-pyran-4-carboxylic acid (CAS 233276-38-5): XLogP: 0.72; TPSA: 46.5 Ų |
| Quantified Difference | ΔXLogP = -1.52; ΔTPSA = +20.3 Ų |
| Conditions | Computational predictions using XLogP3 and Cactvs models (standard in PubChem). |
Why This Matters
The significantly higher TPSA and lower lipophilicity of the target compound indicate superior aqueous solubility, a key advantage for fragment library design and early-stage lead optimization.
- [1] PubChem. (2025). Computed Properties for CID 17900086, 4-(Hydroxymethyl)oxane-4-carboxylic acid. View Source
- [2] PubChem. (2025). Computed Properties for CID 2794846, 4-Methyltetrahydro-2H-pyran-4-carboxylic acid. View Source
- [3] Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877. View Source
